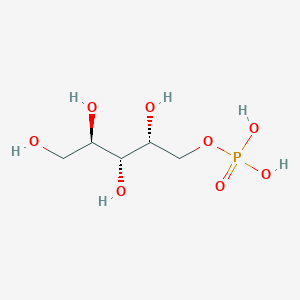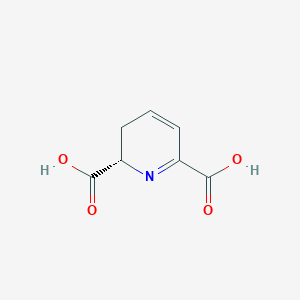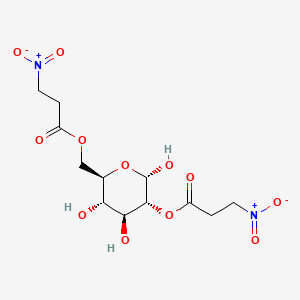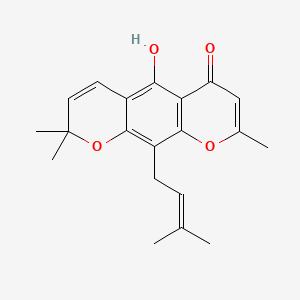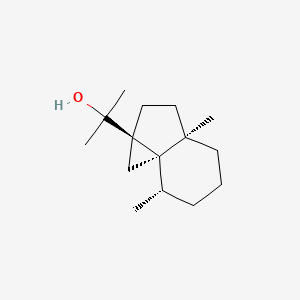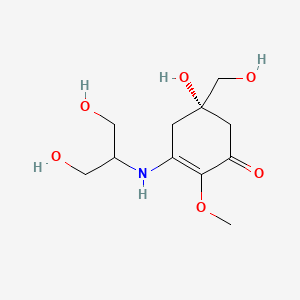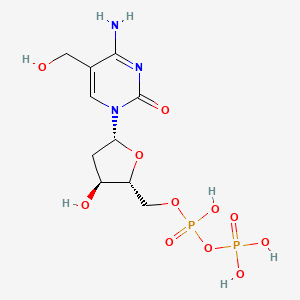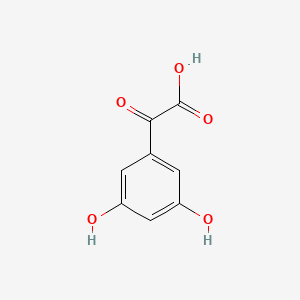
N-(1-cyclohexyl-2,2,2-trifluoroethyl)-4,5-dihydro-1,3-oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclohexyl-2,2,2-trifluoroethyl)-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound that belongs to the class of oxazolines. This compound is characterized by the presence of a cyclohexyl group, a trifluoroethyl group, and an oxazoline ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-(1-cyclohexyl-2,2,2-trifluoroethyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of cyclohexylamine with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the oxazoline ring. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
N-(1-cyclohexyl-2,2,2-trifluoroethyl)-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclohexyl-2,2,2-trifluoroethyl)-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of N-(1-cyclohexyl-2,2,2-trifluoroethyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoroethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
N-(1-cyclohexyl-2,2,2-trifluoroethyl)-4,5-dihydro-1,3-oxazol-2-amine can be compared with other similar compounds such as:
(1-Cyclohexyl-2,2,2-trifluoroethyl)benzene: This compound shares the trifluoroethyl group but differs in the presence of a benzene ring instead of an oxazoline ring.
1-Cyclohexyl-2,2,2-trifluoro-N-methylethanamine: This compound has a similar trifluoroethyl group but includes a methyl group instead of the oxazoline ring.
Methyl [4-(1-cyclohexyl-2,2,2-trifluoroethyl)-2-nitrophenoxy]acetate: This compound contains a trifluoroethyl group and a nitrophenoxy group, making it structurally different from the oxazoline derivative.
This compound stands out due to its unique combination of the cyclohexyl, trifluoroethyl, and oxazoline groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
75703-13-8 |
|---|---|
Molekularformel |
C11H17F3N2O |
Molekulargewicht |
250.26 g/mol |
IUPAC-Name |
N-(1-cyclohexyl-2,2,2-trifluoroethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)9(8-4-2-1-3-5-8)16-10-15-6-7-17-10/h8-9H,1-7H2,(H,15,16) |
InChI-Schlüssel |
NZNAUUQRNQNXLR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C(F)(F)F)NC2=NCCO2 |
Kanonische SMILES |
C1CCC(CC1)C(C(F)(F)F)NC2=NCCO2 |
| 75703-13-8 | |
Synonyme |
2-((1-cyclohexyl-2,2,2-trifluoro)ethylamino)oxazoline S 8349 S 8350 S-8349 S-8350 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)-oxomethyl]-1-piperidinecarboxamide](/img/structure/B1203481.png)
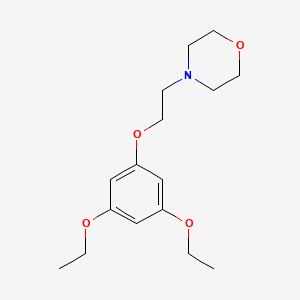

![(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1203485.png)
